3-Acetoxy-4'-heptylbenzophenone
Overview
Description
3-Acetoxy-4’-heptylbenzophenone is a synthetic organic compound belonging to the class of benzophenones. It is characterized by its molecular formula C22H26O3 and a molecular weight of 338.45 g/mol . This compound is of significant interest due to its diverse applications in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-4’-heptylbenzophenone typically involves the acetylation of 3-hydroxy-4’-heptylbenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production methods for 3-Acetoxy-4’-heptylbenzophenone are not extensively documented. the process likely involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-4’-heptylbenzophenone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the acetoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
3-Acetoxy-4’-heptylbenzophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-heptylbenzophenone involves its interaction with molecular targets and pathways. As a benzophenone derivative, it can absorb UV radiation, thereby protecting materials and biological tissues from UV damage. The compound undergoes metabolism in liver microsomes, resulting in metabolites with varying biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzophenone-3 (BP-3): Commonly used in sunscreen formulations for UV protection.
4-Hydroxybenzophenone: Known for its use in organic synthesis and as an intermediate in pharmaceutical production.
Uniqueness
3-Acetoxy-4’-heptylbenzophenone is unique due to its specific structural features, which confer distinct chemical and physical properties. Its heptyl group enhances its hydrophobicity, making it suitable for applications requiring water-resistant properties .
Biological Activity
3-Acetoxy-4'-heptylbenzophenone (CAS Number: 890099-98-6) is a synthetic organic compound belonging to the benzophenone class. It possesses a molecular formula of and a molecular weight of 338.45 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of photoprotection and medicinal chemistry.
The synthesis of this compound typically involves the acetylation of 3-hydroxy-4'-heptylbenzophenone using acetic anhydride in the presence of a catalyst like pyridine. The reaction conditions generally include temperatures ranging from 0 to 5°C for about 2 to 3 hours .
Key Reactions
- Oxidation : Can produce carboxylic acids using potassium permanganate.
- Reduction : Forms alcohols via lithium aluminum hydride.
- Substitution : The acetoxy group can be replaced by other nucleophiles, leading to various substituted benzophenones.
Biological Activity Overview
This compound has been primarily studied for its role as a UV filter in sunscreen formulations, effectively absorbing UV radiation and protecting biological tissues from damage. Its biological activities can be categorized into several domains:
1. Photoprotection
As a UV filter, this compound absorbs harmful UV radiation, thereby preventing skin damage and reducing the risk of skin cancer. Its effectiveness in sunscreen formulations is attributed to its unique hydrophobic properties due to the heptyl side chain, which enhances its stability and efficacy in aqueous environments .
2. Antitumor Activity
Research has indicated potential antitumor properties, with studies focusing on its metabolic pathways and interactions with cellular targets. The compound's metabolites may exhibit varying biological activities, which could contribute to its therapeutic potential against certain cancers.
The mechanism through which this compound exerts its biological effects involves:
- Absorption of UV Radiation : The compound's structure allows it to effectively absorb UV light, preventing cellular damage.
- Metabolism : In liver microsomes, it undergoes metabolic transformations that yield active metabolites capable of interacting with various biological targets.
Case Studies and Research Findings
Recent studies have explored the pharmacokinetics and bioactivity of this compound:
Study 1: Photoprotective Efficacy
A comparative study evaluated the efficacy of various benzophenones as UV filters. Results indicated that this compound demonstrated superior photostability compared to traditional filters like Benzophenone-3 (BP-3), making it a promising candidate for sunscreen formulations .
Study 2: Anticancer Potential
In vitro assays have shown that the compound can inhibit the proliferation of specific cancer cell lines, suggesting that it may act as a potential anticancer agent. Further research is needed to elucidate the exact mechanisms involved in its antitumor activity.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
Benzophenone-3 (BP-3) | C15H12O3 | Commonly used UV filter |
4-Hydroxybenzophenone | C13H10O3 | Intermediate in pharmaceutical synthesis |
This compound | C22H26O3 | UV filter, potential anticancer activity |
Properties
IUPAC Name |
[3-(4-heptylbenzoyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-3-4-5-6-7-9-18-12-14-19(15-13-18)22(24)20-10-8-11-21(16-20)25-17(2)23/h8,10-16H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKMOVOIYWOPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641652 | |
Record name | 3-(4-Heptylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-98-6 | |
Record name | Methanone, [3-(acetyloxy)phenyl](4-heptylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Heptylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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